4-[5-(2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZAMIDE
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Overview
Description
4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a tetraazole ring, which is further substituted with a methoxyphenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: The synthesis begins with the preparation of the tetraazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions to form the tetraazole ring.
Attachment of the Methoxyphenoxy Group: The next step involves the introduction of the methoxyphenoxy group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with an appropriate electrophilic intermediate.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core. This can be achieved by reacting the intermediate product with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Receptors: It may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-[(2-(3-Methoxyphenoxy)acetyl)amino]benzamide: This compound shares a similar structure with 4-[5-(2-Methoxyphenoxy)-1H-1,2,3,4-tetraazol-1-yl]benzamide, with the main difference being the presence of an acetyl group instead of a tetraazole ring.
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: This compound features a pyrrolo[2,3-d]pyrimidine ring instead of a tetraazole ring, providing different chemical properties and biological activities.
Uniqueness
This compound is unique due to the presence of the tetraazole ring, which imparts specific chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
4-[5-(2-methoxyphenoxy)tetrazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-22-12-4-2-3-5-13(12)23-15-17-18-19-20(15)11-8-6-10(7-9-11)14(16)21/h2-9H,1H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKDRJBGFJBJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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